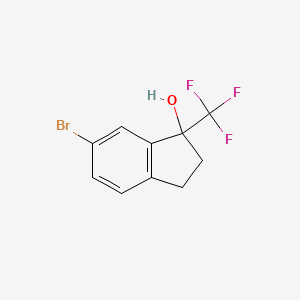
N-(2,2-Difluorocyclohexyl)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Difluorocyclohexyl)-2,2,2-trifluoroacetamide is a fluorinated organic compound Fluorinated compounds are known for their unique chemical properties, which often include increased stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Difluorocyclohexyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,2-difluorocyclohexylamine with trifluoroacetic anhydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction can be represented as follows:
2,2-Difluorocyclohexylamine+Trifluoroacetic anhydride→this compound+Acetic acid
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Difluorocyclohexyl)-2,2,2-trifluoroacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclohexanone, while reduction may produce difluorocyclohexylamine.
Scientific Research Applications
N-(2,2-Difluorocyclohexyl)-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of N-(2,2-Difluorocyclohexyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of fluorine atoms enhances the compound’s binding affinity and stability, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-{[(2,2-Difluorocyclohexyl)methyl]carbamoyl}-N-methyl-β-alanine
- (2,2-Difluorocyclohexyl)benzene
- N-{[(2,2-Difluorocyclohexyl)methyl]sulfonyl}-L-leucine
Uniqueness
N-(2,2-Difluorocyclohexyl)-2,2,2-trifluoroacetamide is unique due to its trifluoroacetamide group, which imparts distinct chemical properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C8H10F5NO |
|---|---|
Molecular Weight |
231.16 g/mol |
IUPAC Name |
N-(2,2-difluorocyclohexyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H10F5NO/c9-7(10)4-2-1-3-5(7)14-6(15)8(11,12)13/h5H,1-4H2,(H,14,15) |
InChI Key |
CDSDPKNPTDYZTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-Iodo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13711767.png)
![7-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13711774.png)
![[5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide](/img/structure/B13711776.png)









